2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide
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Overview
Description
2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide is a complex organic compound with a molecular formula of C23H23ClN2O2S . This compound is characterized by its unique structure, which includes a benzothiophene core, a cyano group, and an ethoxyphenyl group. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated compound under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. This typically involves the reaction of the benzothiophene derivative with a cyanating agent such as sodium cyanide or potassium cyanide.
Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is added through a Heck reaction, which involves the coupling of the benzothiophene derivative with an ethoxyphenyl halide in the presence of a palladium catalyst.
Chlorination and Acetylation: The final steps involve the chlorination of the compound followed by acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with the chlorine atom replaced by other functional groups.
Scientific Research Applications
2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{3-cyano-5-[2-(4-methoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-chloro-N-{3-cyano-5-[2-(4-phenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide: Similar structure without the ethoxy group.
Uniqueness
The uniqueness of 2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23ClN2O2S |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-chloro-N-[3-cyano-5-[(E)-2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C23H23ClN2O2S/c1-4-28-17-9-7-15(8-10-17)5-6-16-11-18-19(14-25)22(26-20(27)13-24)29-21(18)23(2,3)12-16/h5-11H,4,12-13H2,1-3H3,(H,26,27)/b6-5+ |
InChI Key |
AJDLYTNGENKEPN-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)NC(=O)CCl |
Origin of Product |
United States |
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